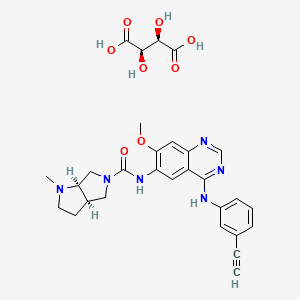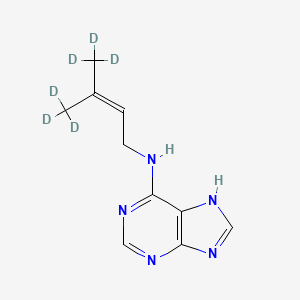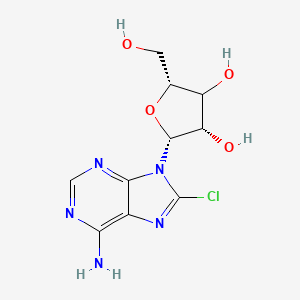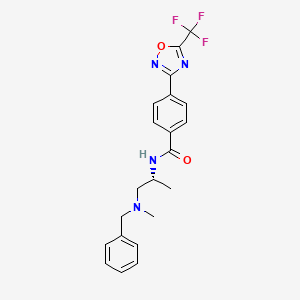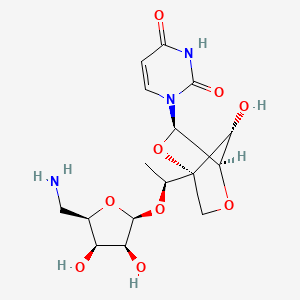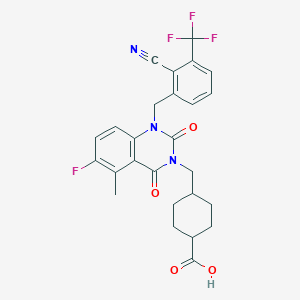![molecular formula C13H20N6O4 B12404330 (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar moiety and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Protection and Deprotection Steps: Protective groups are often used to protect reactive hydroxyl groups during the synthesis and are later removed.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Automated Synthesis: Using automated synthesizers to streamline the process.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Batch Reactors: To handle large volumes of reactants and products.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino groups can participate in substitution reactions to form different analogs.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced nucleoside analogs.
Substitution Products: Various substituted nucleoside analogs.
科学研究应用
Chemistry
Synthesis of Novel Compounds: Used as a starting material for the synthesis of new nucleoside analogs with potential therapeutic applications.
Biology
DNA/RNA Studies: Used in studies to understand the mechanisms of DNA and RNA synthesis and function.
Medicine
Antiviral Therapies: Investigated for its potential to inhibit viral replication by interfering with viral nucleic acid synthesis.
Anticancer Therapies: Studied for its ability to inhibit the proliferation of cancer cells by disrupting DNA synthesis.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
作用机制
The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation can lead to:
Chain Termination: Preventing the elongation of the nucleic acid chain.
Mutagenesis: Introducing mutations that disrupt the function of the nucleic acid.
Inhibition of Enzymes: Inhibiting enzymes involved in nucleic acid synthesis, such as polymerases.
相似化合物的比较
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapies.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
Structural Features: The presence of the dimethylamino group and the specific stereochemistry of the sugar moiety make this compound unique.
Mechanism of Action: Its ability to interfere with nucleic acid synthesis in a specific manner distinguishes it from other nucleoside analogs.
属性
分子式 |
C13H20N6O4 |
|---|---|
分子量 |
324.34 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c1-13(22)8(21)6(4-20)23-11(13)19-5-15-7-9(18(2)3)16-12(14)17-10(7)19/h5-6,8,11,20-22H,4H2,1-3H3,(H2,14,16,17)/t6-,8?,11-,13+/m1/s1 |
InChI 键 |
BWPYYBLIJYBCRG-RGVNZVAYSA-N |
手性 SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3N(C)C)N)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3N(C)C)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


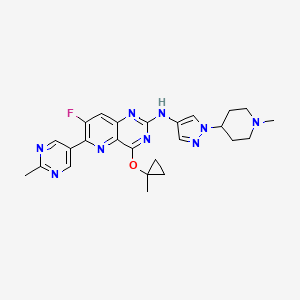
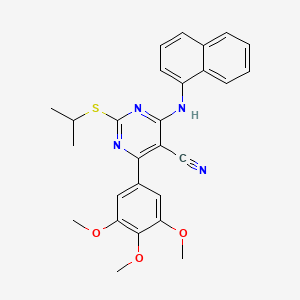
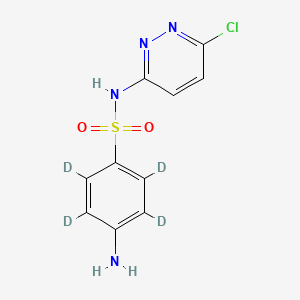

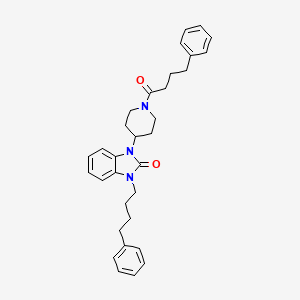
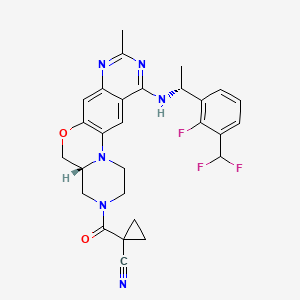
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
